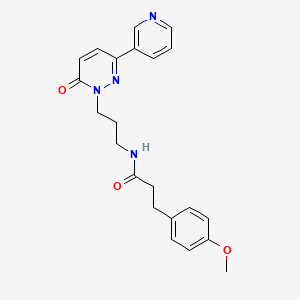

3-(4-methoxyphenyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

Description

The compound 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide (CAS: 1040668-71-0) is a pyridazine derivative with a propanamide backbone. Its molecular formula is C23H25N3O3, and it has a molecular weight of 391.5 g/mol . Structurally, it features:

- A 4-methoxyphenyl group attached to the propanamide chain.

- A pyridazine ring substituted with a pyridin-3-yl group at position 3 and an oxo group at position 4.

- A propyl linker connecting the pyridazine moiety to the amide nitrogen.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-19-8-5-17(6-9-19)7-11-21(27)24-14-3-15-26-22(28)12-10-20(25-26)18-4-2-13-23-16-18/h2,4-6,8-10,12-13,16H,3,7,11,14-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMLQAQMCPSQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyridazinone ring: Starting from a pyridine derivative, the pyridazinone ring can be synthesized through cyclization reactions.

Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.

Coupling with the methoxyphenyl group: The final step involves coupling the methoxyphenyl group to the pyridazinone-propyl intermediate using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving amide-containing compounds.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, amide-containing compounds can interact with enzymes or receptors, modulating their activity. The pyridazinone ring may play a role in binding to specific proteins, while the methoxyphenyl group could enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound 1 : Target Compound

- Core structure : Pyridazine with oxo and pyridin-3-yl substituents.

- Substituents : 4-Methoxyphenyl group on propanamide; propyl linker.

- Molecular weight : 391.5 g/mol.

Compound 2 : (S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)Ethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Oxy)Propyl)-3-(4-Methoxyphenyl)Propanamide (CAS: Not listed)

- Core structure : Pyrazole ring instead of pyridazine.

- Substituents : 3,4-Dichlorophenyl, methylthioethyl, and pyridin-3-yl groups; acetamido side chain.

- Key data : Yield 61%, melting point 131–132°C, [α]20D = –19.1 (EtOH) .

Compound 3 : 2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(5-Methylisoxazol-3-yl)Propanamide (CAS: 1203077-31-9)

- Core structure : Pyridazine with oxo and 4-methoxyphenyl groups.

- Substituents : Isoxazole group on the amide nitrogen.

- Molecular weight : 354.4 g/mol .

- Comparison : The smaller isoxazole substituent reduces steric hindrance compared to the pyridin-3-yl group in the target compound. This may enhance solubility but reduce target affinity due to weaker aromatic interactions.

Compound 4 : 3-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)-2-Methyl-N-(Pyridin-3-ylMethyl)Propanamide (CAS: 1286732-15-7)

Functional Implications

- Target Affinity : The pyridazine core in the target compound and Compounds 3–4 may favor interactions with enzymes like phosphodiesterases or kinases, whereas the pyrazole core in Compound 2 could target inflammatory pathways (e.g., COX inhibition) .

- Solubility : The 4-methoxyphenyl group enhances lipophilicity across all compounds, but the pyridin-3-yl substituent in the target compound may improve water solubility via hydrogen bonding compared to dichlorophenyl or furan groups .

- Metabolic Stability : Bulkier substituents (e.g., methylthioethyl in Compound 2) may increase susceptibility to cytochrome P450 oxidation, whereas the propyl linker in the target compound could offer better stability .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structural complexity includes a methoxyphenyl group, a propanamide linkage, and a pyridazine moiety which contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Kinases : Many pyridazine derivatives are known to inhibit kinases involved in inflammatory responses and cancer progression. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKβ and p38 MAP kinase, which are crucial in inflammatory pathways .

- COX Inhibition : Some studies suggest that related compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), specifically COX-II, which is implicated in inflammatory processes .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been suggested based on its structural analogs. For example, certain pyridazine derivatives have shown significant inhibition of TNF-alpha production in human monocytic THP-1 cells, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Anticancer Properties

Pyridazine derivatives have also been studied for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the pyridazine ring can enhance cytotoxicity against various cancer cell lines. Compounds similar to the one have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies

- Pyridazine Derivatives as IKKβ Inhibitors :

- In Vivo Efficacy :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.41 g/mol |

| Biological Activities | Anti-inflammatory, Anticancer |

| Mechanisms | Kinase inhibition, COX inhibition |

| Relevant Studies | IKKβ inhibitors, TNF-alpha reduction |

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with coupling a pyridazine derivative (e.g., 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl) to a propyl linker, followed by amidation with 3-(4-methoxyphenyl)propanamide. Critical steps include:

- Coupling reactions : Use of catalysts (e.g., palladium for cross-coupling) and solvent optimization (e.g., ethanol or DMF) to enhance yield .

- Amidation : Activation of carboxylic acids via EDCl/HOBt or other coupling reagents under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Optimization : Adjust reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios to minimize byproducts like unreacted pyridazine intermediates .

Basic: How is structural confirmation performed post-synthesis?

Answer:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ ~3.8 ppm, pyridazine ring protons at δ 7.5–9.0 ppm) .

- LC-MS : High-resolution mass spectrometry to confirm molecular ion ([M+H]+) and rule out impurities .

- X-ray crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry of the propyl linker (if chiral) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentration, or cell lines used. Validate using standardized protocols (e.g., Eurofins Panlabs) .

- Compound stability : Degradation in DMSO stock solutions over time. Use fresh aliquots and confirm stability via HPLC .

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct vs. indirect effects .

Advanced: What strategies mitigate impurities during scale-up synthesis?

Answer:

Common impurities include unreacted pyridazine or hydrolyzed amide byproducts. Mitigation involves:

- In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate at optimal conversion .

- Tagged purification : Immobilize intermediates on solid-phase resins to isolate desired products .

- Crystallization control : Seed crystals to enforce uniform nucleation and reduce amorphous impurities .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

- Enzyme assays : Test inhibition of target kinases (e.g., JAK2 or EGFR) using recombinant proteins and fluorescent substrates .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with ATP-based luminescence (CellTiter-Glo) to assess cytotoxicity .

- Solubility testing : Perform shake-flask experiments in PBS/DMSO mixtures to determine kinetic solubility .

Advanced: How to elucidate the compound’s binding mode with biological targets?

Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding pockets .

- X-ray co-crystallography : Soak crystals of the target protein with the compound to resolve binding poses (resolution ≤2.0 Å recommended) .

- NMR titration : Monitor chemical shift perturbations in 15N-labeled proteins to map binding sites .

Advanced: How to address low bioavailability in preclinical studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (Cremophor EL) to improve pharmacokinetics .

- Metabolic profiling : Perform liver microsome assays to identify CYP450-mediated degradation hotspots .

Basic: What analytical techniques validate purity for publication?

Answer:

- HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Karl Fischer titration : Confirm water content ≤0.1% for hygroscopic intermediates .

Advanced: How to design SAR studies for derivatives?

Answer:

- Core modifications : Replace pyridin-3-yl with pyrazine or triazole to assess impact on target affinity .

- Linker optimization : Test propyl vs. PEG-based linkers for improved solubility .

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF3) on the methoxyphenyl ring to enhance potency .

Advanced: How to reconcile conflicting computational vs. experimental binding data?

Answer:

- Force field refinement : Use QM/MM simulations to better model π-π stacking or hydrogen bonds .

- Dynamic simulations : Run MD simulations (≥100 ns) to account for protein flexibility .

- Experimental validation : Repeat SPR or ITC under identical buffer conditions to computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.